6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-bromo-3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14H,1-2,9-13H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMVIRMWFDDBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization in Aqueous Media
Anthranilic acid derivatives react with potassium cyanate (KOCN) in water to form urea intermediates, which undergo base-mediated cyclization. For instance, 4-fluoro-2-aminobenzoic acid reacts with KOCN at room temperature to yield 4-fluoro-2-ureidobenzoic acid, followed by NaOH-induced cyclization to form 7-fluoroquinazoline-2,4(1H,3H)-dione in 94% yield. This method eliminates organic solvents, reduces waste, and scales effectively to 1 kg batches.
Table 1: Optimization of Quinazoline-2,4-dione Synthesis
| Condition | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOCN + Acetic Acid | Acetonitrile | 50°C | 2 | 85 |
| KOCN (No Acid) | Water | 25°C | 6 | 94 |
| NaOH Cyclization | Water | 25°C | 2 | 91 |
Bromination at the C6 Position
Introducing bromine at the C6 position requires electrophilic aromatic substitution or directed ortho-metalation strategies. ChemicalBook data highlights the use of phosphorus trichloride (PCl3) and triethylamine under reflux to brominate 4-chloro-2-(4-chlorophenyl)quinazoline, achieving a 91% yield of 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Bromination via Phosphorus Trichloride
The reaction of quinazoline derivatives with PCl3 and bromine sources at 80–100°C facilitates selective bromination. For example, refluxing 4-chloro-2-(4-chlorophenyl)quinazoline with PCl3 and Br2 in dichloroethane for 5 hours yields the 6-bromo analogue. Triethylamine acts as a proton scavenger, enhancing reaction efficiency.
Introduction of the Piperazine Side Chain
The piperazine moiety, substituted with a 4-chlorophenyl group, is introduced via nucleophilic substitution or reductive amination. Studies on piperazine-quinazoline hybrids demonstrate the efficacy of alkylation and coupling reactions.
N-Alkylation of Piperazine
Piperazine reacts with 4-chlorophenyl groups using nitrophenethyl bromides or chloroacetyl chloride. For instance, 4-(4-chlorophenyl)piperazine is synthesized via Ullmann coupling of 1-chloro-4-nitrobenzene with piperazine, followed by nitro reduction.
Table 2: Piperazine Functionalization Conditions
| Reactant | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1-Chloro-4-nitrobenzene | Piperazine | DMF | 120°C | 78 |
| 4-Chlorophenethyl bromide | Piperazine | MeOH | 60°C | 85 |
Coupling the Oxobutyl Linker
Connecting the piperazine side chain to the quinazoline-dione core via a 4-oxobutyl spacer involves Michael addition or alkylation. A four-step sequence from PMC research illustrates this process:
Reductive Amination Strategy
- Synthesis of 4-Oxobutyl Intermediate : 3-Aminobenzyl alcohol is oxidized to 3-nitrobenzaldehyde, which undergoes reductive amination with piperazine derivatives.
- Coupling to Quinazoline-dione : The oxobutyl-piperazine intermediate reacts with brominated quinazoline-dione using Mitsunobu or nucleophilic substitution conditions.
Table 3: Key Coupling Reactions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH | 25°C, 12 h | 72 |
| Nucleophilic Substitution | K2CO3, DMF | 80°C, 8 h | 68 |
Final Assembly and Purification
The convergent synthesis concludes with coupling the brominated quinazoline-dione core to the piperazine-oxobutyl intermediate. Priteshkumar et al. report a 68% yield for analogous quinazoline-piperazine hybrids using anhydrous potassium carbonate in methanol under reflux. Final purification via recrystallization (ethanol/water) ensures >95% purity.
Scalability and Industrial Considerations
The one-pot aqueous synthesis of the quinazoline-dione core and modular piperazine coupling enable kilogram-scale production. Key challenges include minimizing byproducts during bromination and optimizing solvent recovery in large batches.
Chemical Reactions Analysis
Hydrolysis Reactions
The quinazoline-2,4-dione scaffold undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the dione ring occurs in concentrated HCl, yielding 6-bromoanthranilic acid derivatives.
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Basic Hydrolysis : In NaOH, the oxobutyl ketone group is susceptible to saponification, forming carboxylic acid intermediates.
Nucleophilic Substitution at the Bromine Position
The electron-deficient C6 bromine atom participates in cross-coupling reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Aryl/heteroaryl derivatives at C6 | 65-78% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | C6-aminated quinazolinedione analogues | 52-68% |
Piperazine Ring Functionalization
The secondary amine in the piperazine moiety reacts with electrophiles:
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Acylation : Treatment with acetyl chloride forms N-acetyl derivatives.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated products.
Coordination Chemistry
The compound acts as a ligand for transition metals via its carbonyl and piperazine groups:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| FeCl₃ | Ethanol, reflux | Octahedral Fe(III) complex | Catalytic studies | |
| Cu(NO₃)₂ | Methanol, room temperature | Square-planar Cu(II) complex | Antimicrobial testing |
Reduction/Oxidation Reactions
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Ketone Reduction : The oxobutyl ketone is reduced with NaBH₄ to a secondary alcohol.
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Oxidative Ring Opening : HNO₃ oxidizes the quinazoline ring to nitroanthranilic acid derivatives.
Cycloaddition and Heterocycle Formation
The electron-deficient quinazoline core participates in:
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Diels-Alder Reactions : With dienes (e.g., 1,3-butadiene) to form polycyclic adducts.
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Triazole Formation : Click chemistry with azides under Cu(I) catalysis.
Photochemical Reactivity
UV irradiation (254 nm) induces:
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Debromination : Loss of Br to form 3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione.
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Piperazine Ring Rearrangement : Formation of isoindole derivatives under prolonged exposure.
Bioconjugation Reactions
The bromine atom facilitates site-specific bioconjugation:
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Thiol-Ene Click Chemistry : Reaction with cysteine-containing peptides.
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Sonogashira Coupling : Alkynylation for fluorescent probe synthesis.
This compound’s versatility in cross-coupling, coordination, and heterocyclic chemistry makes it valuable for medicinal chemistry and materials science. Experimental protocols emphasize anhydrous conditions for moisture-sensitive reactions (e.g., palladium-catalyzed couplings) .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders and cancer. The structural features of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione suggest it may interact with various biological targets, including enzymes and receptors involved in disease pathways.
Pharmacology
In pharmacological studies, the compound is being evaluated for its pharmacokinetics and pharmacodynamics. Research focuses on understanding how it interacts with biological systems, which could lead to insights into its efficacy and safety profiles. The compound's ability to modulate receptor activity or inhibit enzyme function is of particular interest.
Biochemistry
The compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding. Understanding these interactions can elucidate the mechanism of action of the compound, providing valuable information for drug development.
Industrial Applications
Beyond medicinal uses, this compound may serve as an intermediate in synthesizing other complex organic molecules, enhancing its utility in industrial applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:
- Antimicrobial Activity : Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have demonstrated efficacy against various bacterial strains .
- Anti-inflammatory Properties : Studies indicate that some quinazoline derivatives possess anti-inflammatory effects. The introduction of different substituents can enhance these activities .
- Neurological Applications : Given its structural characteristics that facilitate penetration through the blood-brain barrier, this compound may be explored for treating neurological disorders such as anxiety or depression .
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- 6-fluoro-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The presence of the bromine atom at the 6th position and the specific substitution pattern of the piperazine derivative make 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione unique. This uniqueness can influence its biological activity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-Bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Its unique structure, characterized by a bromine atom at the 6th position and a piperazine derivative at the 3rd position, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure can be represented as follows:
The mechanism of action for this compound involves its interaction with various biological targets. The compound is believed to modulate receptor functions and inhibit enzyme activities, impacting pathways relevant to neurological disorders and cancer treatment. Specifically:
Receptor Interaction: The piperazine moiety suggests potential interactions with neurotransmitter receptors such as dopamine and serotonin receptors.
Enzyme Inhibition: The quinazoline core is known for its ability to inhibit kinases and other enzymes involved in cell proliferation and survival.
Biological Activity
Research indicates that derivatives of quinazoline compounds exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological effects of quinazoline derivatives similar to 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline:
- Anticancer Studies: A series of quinazoline derivatives were synthesized and tested for their anticancer properties. Among these derivatives, certain compounds demonstrated significant inhibition of cancer cell proliferation through targeted enzyme inhibition pathways .
- Antimicrobial Testing: Research evaluated the antimicrobial efficacy of quinazoline derivatives against various bacterial strains using the Agar well diffusion method. Results indicated that several compounds displayed broad-spectrum activity .
- Neuropharmacological Research: Studies focused on the interaction of piperazine-containing quinazolines with serotonin receptors revealed potential anxiolytic effects in animal models.
Comparative Analysis
The unique structure of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline allows it to be compared with other similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloroquinazoline Derivative | Lacks bromine substitution; similar piperazine moiety | Moderate anticancer activity |
| Fluoroquinazoline Derivative | Contains fluorine; increased lipophilicity | Enhanced receptor binding affinity |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the quinazoline-2,4-dione core in this compound?
- The quinazoline-2,4-dione core can be synthesized via cyclization of substituted anthranilic acid derivatives or through multi-step reactions involving nitrobenzoate intermediates. For example, ethyl 4,5-dimethoxy-2-nitrobenzoate has been used as a precursor, followed by reduction, cyclization, and functionalization steps . Key challenges include optimizing reaction temperatures (e.g., 80–100°C) and selecting catalysts (e.g., Pd/C for reductions). Purification often involves flash chromatography with gradients of methanol in dichloromethane .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm purity >95% .
- NMR : ¹H and ¹³C NMR are critical for verifying substituent positions, particularly the bromo and chlorophenyl groups. For example, aromatic protons in the quinazoline ring appear as distinct doublets (δ 7.2–8.5 ppm), while piperazine methylenes resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and chemical goggles. Use respiratory protection if aerosol formation is possible .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid drainage contamination. Store in airtight containers at 2–8°C, protected from light .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s tautomeric stability or reactivity?
- Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model tautomeric equilibria between 1H- and 3H-quinazoline-dione forms. Key parameters include Gibbs free energy differences and H-bonding interactions in the crystal lattice .
- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in predicting reactivity for further derivatization .
Q. What strategies resolve low yields in the coupling of the piperazine-oxobutyl sidechain?
- Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid moiety for amide bond formation with the piperazine nitrogen .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., oxidation of the bromo group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
